2,3-Diphenyl-1,3-thiazolidine
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Overview
Description
2,3-Diphenyl-1,3-thiazolidine is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of phenyl groups at the 2 and 3 positions enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,3-thiazolidine typically involves the reaction of thioamides with aldehydes or ketones. One common method includes the condensation of benzaldehyde with thiourea in the presence of an acid catalyst. The reaction is usually carried out in ethanol at ambient temperature, yielding the desired thiazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitutions can occur at the phenyl rings or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-1,3-thiazolidine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and anticancer activities.
Thiazolidine-2-thione: Used in the synthesis of various organic compounds.
Uniqueness: 2,3-Diphenyl-1,3-thiazolidine is unique due to the presence of phenyl groups, which enhance its stability and biological activity compared to other thiazolidine derivatives. This structural feature makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
92852-02-3 |
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Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H15NS/c1-3-7-13(8-4-1)15-16(11-12-17-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
ANPFQNQLDDDBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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